molecular formula C14H20O B2551533 1-(4-Cyclohexylphenyl)ethan-1-ol CAS No. 29030-52-2

1-(4-Cyclohexylphenyl)ethan-1-ol

Cat. No.: B2551533
CAS No.: 29030-52-2
M. Wt: 204.313
InChI Key: CYEIZTMWVNXOQH-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H20O. It is characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Cyclohexylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-cyclohexylphenyl)ethanone using sodium borohydride in methanol. The reaction is typically carried out at room temperature for a few hours, yielding the desired alcohol .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize catalytic hydrogenation or other reduction techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Cyclohexylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Cyclohexylphenyl)ethan-1-ol stands out due to its unique combination of a cyclohexyl group, phenyl ring, and ethan-1-ol moiety. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(4-cyclohexylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEIZTMWVNXOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29030-52-2
Record name 1-(4-Cyclohexylphenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

11.4 gm (0.3 mol) of sodium borohydride were added in small portions at 20°-25° C to 60.7 gm (0.3 mol) of 4'-cyclohexyl-acetophenone (m.p. 66°-67° C) in 300 ml of methanol while stirring vigorously and cooling on ice. The resulting mixture was then stirred for another hour at room temperature, and the reaction product was precipitated with acidified ice water. After suction filtering, washing and drying, 62.6 gm of crystalline material were obtained. A sample, recrystallized from petroleum ether, melted at 81.5°-82.5° C.
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11.4 g
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60.7 g
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300 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

While cooling well, a solution of 2.5 g of sodium borohydride in 10 ml of water is added dropwise to a solution of 20.2 g of para-cyclohexyl-acetophenone in 250 ml of methanol. The mixture is stirred at room temperature for 1 hour and the pH then adjusted to 2 with semi-concentrated hydrochloric acid. The batch is evaporated completely and the residue extracted several times with ether. The solution is dried and the ether evaporated to obtain methyl-(para-cyclohexylphenyl)-carbinol in the form of colorless crystals melting at 81°-83°C.
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2.5 g
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20.2 g
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10 mL
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250 mL
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